A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Methyl 2-aminobenzo[d]thiazole-5-carboxylate
A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Methyl 2-aminobenzo[d]thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 2-aminobenzo[d]thiazole-5-carboxylate, a key building block in medicinal chemistry.[1] The benzothiazole scaffold is of significant interest due to its presence in a wide range of biologically active compounds.[2][3] A thorough understanding of its spectroscopic properties is crucial for structural confirmation, purity assessment, and as a reference for the characterization of its derivatives.
Structural and Spectroscopic Overview
Methyl 2-aminobenzo[d]thiazole-5-carboxylate possesses a fused bicyclic system consisting of a benzene ring and a thiazole ring, with an amino group at the 2-position and a methyl carboxylate group at the 5-position. This arrangement of functional groups and aromatic systems gives rise to a distinct and interpretable NMR spectrum. The following sections will detail the experimental NMR data and provide a comprehensive interpretation based on fundamental principles of NMR spectroscopy.
¹H NMR Spectral Data
The ¹H NMR spectrum provides valuable information about the chemical environment and connectivity of the hydrogen atoms in the molecule. The data presented below was acquired in deuterated dimethyl sulfoxide (DMSO-d₆).
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 8.30 | s | 1H | - | H-4 |
| 7.92 | s | 2H | - | NH₂ |
| 7.83 | dd | 1H | 1.6, 8.0 | H-6 |
| 7.38 | d | 1H | 8.0 | H-7 |
| 3.83 | s | 3H | - | OCH₃ |
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of distinct carbon environments and provides insights into the electronic structure of the molecule. The data was acquired in DMSO-d₆.
| Chemical Shift (δ) ppm | Assignment |
| 170.2 | C-2 |
| 166.6 | C=O |
| 157.4 | C-3a |
| 131.6 | C-7a |
| 127.5 | C-5 |
| 123.0 | C-6 |
| 122.2 | C-4 |
| 117.6 | C-7 |
| 52.3 | OCH₃ |
In-depth Spectral Interpretation and Causality
¹H NMR Spectrum Analysis
The aromatic region of the ¹H NMR spectrum displays signals for the three protons on the benzene ring.
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H-4 (8.30 ppm, singlet): The most downfield aromatic proton is H-4. Its significant deshielding is attributed to the anisotropic effect of the nearby carbonyl group of the methyl ester and the electron-withdrawing nature of the thiazole ring. It appears as a singlet as it has no adjacent protons to couple with.
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H-6 (7.83 ppm, doublet of doublets): This proton is coupled to both H-7 (ortho-coupling, J = 8.0 Hz) and H-4 (meta-coupling, J = 1.6 Hz), resulting in a doublet of doublets. Its chemical shift is influenced by the electron-withdrawing ester group.
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H-7 (7.38 ppm, doublet): This proton is ortho-coupled to H-6 (J = 8.0 Hz), appearing as a doublet. It is the most upfield of the aromatic protons due to its position relative to the electron-withdrawing substituents.
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-NH₂ (7.92 ppm, singlet): The two protons of the primary amine appear as a broad singlet. The chemical shift of amine protons can be variable and is dependent on solvent, concentration, and temperature. In DMSO-d₆, the exchange rate is slow enough to observe a distinct signal.
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-OCH₃ (3.83 ppm, singlet): The three equivalent protons of the methyl ester group give rise to a sharp singlet in the upfield region of the spectrum.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides a carbon-by-carbon map of the molecule.
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C-2 (170.2 ppm): This carbon is significantly downfield due to its direct attachment to two electronegative nitrogen and sulfur atoms within the thiazole ring and the exocyclic amino group.
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C=O (166.6 ppm): The carbonyl carbon of the methyl ester is found at a characteristic downfield chemical shift.
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Quaternary Carbons (157.4, 131.6, 127.5 ppm): These signals correspond to the carbons of the fused ring system that do not bear any protons (C-3a, C-7a, and C-5). Their specific assignments are based on predictive models and comparison with related structures.
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Aromatic CH Carbons (123.0, 122.2, 117.6 ppm): These signals correspond to the protonated carbons of the benzene ring (C-6, C-4, and C-7). The chemical shifts are influenced by the electronic effects of the substituents.
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-OCH₃ (52.3 ppm): The carbon of the methyl ester appears in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for obtaining high-quality ¹H and ¹³C NMR spectra for Methyl 2-aminobenzo[d]thiazole-5-carboxylate.
Sample Preparation
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Weighing: Accurately weigh 5-10 mg of the purified solid sample.
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Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve the compound and its high boiling point.[4]
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Transfer: Transfer the solution to a clean, dry, high-quality 5 mm NMR tube.
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Homogenization: Gently vortex or shake the NMR tube to ensure a homogeneous solution.
Instrument Parameters (for a 400 MHz Spectrometer)
¹H NMR:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
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Number of Scans: 16-32 scans for a good signal-to-noise ratio.
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Acquisition Time: 3-4 seconds.
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Relaxation Delay: 1-2 seconds.
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Spectral Width: A range of -2 to 12 ppm is typically sufficient.
-
Temperature: 298 K (25 °C).
¹³C NMR:
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Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
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Number of Scans: 512-1024 scans are generally required due to the low natural abundance of ¹³C.
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Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range of 0 to 200 ppm is appropriate.
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Temperature: 298 K (25 °C).
Data Processing
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Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.
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Baseline Correction: Apply a baseline correction to ensure a flat baseline.
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Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
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Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.
Experimental Workflow Diagram
Caption: Workflow for NMR analysis of Methyl 2-aminobenzo[d]thiazole-5-carboxylate.
Conclusion
The ¹H and ¹³C NMR spectra of Methyl 2-aminobenzo[d]thiazole-5-carboxylate are highly informative and allow for the unambiguous structural elucidation of the molecule. The chemical shifts and coupling patterns are consistent with the assigned structure and provide a valuable electronic and structural fingerprint. This guide serves as a comprehensive reference for researchers working with this compound and its derivatives, facilitating accurate characterization and supporting further drug discovery and development efforts.
References
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Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
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Al-Ostath, A., et al. (2021). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 26(23), 7299. Retrieved from [Link]
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American Chemical Society. (2021). Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach. Journal of Medicinal Chemistry, 64(1), 863-880. Retrieved from [Link]
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Al-Soud, Y. A., & Al-Masoudi, N. A. (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Journal of Chemical and Pharmaceutical Research, 10(7), 111-121. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3). Retrieved from [Link]
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Université catholique de Louvain. (n.d.). 2-Aminobenzothiazole derivatives. Retrieved from [Link]
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IOP Publishing. (2023). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Journal of Physics: Conference Series, 2525, 012001. Retrieved from [Link]
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